3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride
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Overview
Description
3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C12H11ClN2O. It is a derivative of benzaldehyde and pyridine, featuring an amino group at the 4-position of the pyridine ring and a formyl group at the 3-position of the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride typically involves the reaction of 4-aminopyridine with benzaldehyde under specific conditions. One common method includes the use of a catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Aminopyridin-2-yl)benzoic acid.
Reduction: 3-(4-Aminopyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A simpler analog with similar biological activities.
Benzaldehyde: A precursor in the synthesis of 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its combined structural features of both benzaldehyde and pyridine, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(4-aminopyridin-2-yl)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15;/h1-8H,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWFSDCXGKVOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)N)C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718558 |
Source
|
Record name | 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-04-7 |
Source
|
Record name | Benzaldehyde, 3-(4-amino-2-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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